Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (CAS: 879623-70-8) is a spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Its molecular formula is C24H21N3O6, with a molecular weight of 447.44 g/mol . Key structural elements include:
- A spiro junction at the indole and pyrano-pyridine moieties, conferring conformational rigidity.
- Substituents: 1-ethyl, 6'-(furan-2-ylmethyl), 7'-methyl, and a methyl ester at the 3'-position.
- Functional groups: 2'-amino, 2,5'-dioxo, and carboxylate ester.
Its design aligns with trends in spirocyclic drug discovery, where rigidity enhances target specificity and metabolic stability .
Properties
IUPAC Name |
methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6/c1-4-27-17-10-6-5-9-16(17)25(24(27)31)19-18(34-21(26)20(25)23(30)32-3)12-14(2)28(22(19)29)13-15-8-7-11-33-15/h5-12H,4,13,26H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKCVOZGZLAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(N(C4=O)CC5=CC=CO5)C)OC(=C3C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (referred to as MEF) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in oncology and neuropharmacology. This article consolidates findings from diverse sources regarding the biological activity of MEF, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
MEF has a molecular formula of C24H21N3O6 and a molecular weight of 447.447 g/mol. The compound's structural characteristics include a spiro-pyrano-pyridine framework, which is known for contributing to various biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with MEF:
-
Anticancer Activity :
- MEF has shown promising antiproliferative effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the inhibition of tubulin polymerization, similar to established chemotherapeutic agents like colchicine .
Cell Line IC50 (μM) Mechanism of Action MCF-7 0.46 Tubulin inhibition A549 0.21 Tubulin inhibition HeLa 0.32 Tubulin inhibition -
Neuroprotective Effects :
- Preliminary research indicates that MEF may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neural tissues. This aspect requires further exploration to elucidate the underlying mechanisms.
-
Antimicrobial Activity :
- Some derivatives of compounds similar to MEF have demonstrated antimicrobial properties against various pathogens, suggesting that MEF might also exhibit such activities. Further studies are necessary to confirm this potential.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of MEF:
- In Vitro Studies :
-
In Vivo Studies :
- Animal models treated with MEF showed significant tumor reduction compared to control groups, supporting its potential as an anticancer agent. The specific pathways involved in tumor suppression are still under investigation.
The mechanisms by which MEF exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Flow cytometric analysis indicated that MEF induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
- Molecular Docking Studies : Computational studies suggest that MEF interacts with key proteins involved in cell division and survival pathways, potentially disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Differences and Implications
The methyl ester in the target compound vs.
Lipophilicity and Membrane Permeability
- The 1-ethyl group (target) vs. 2-methylpropyl () affects lipophilicity. Ethyl groups reduce steric hindrance, possibly enhancing membrane permeability compared to bulkier substituents.
Metabolic Stability
- The methoxyethyl group in could slow oxidative metabolism compared to the target’s furan, which is prone to oxidation.
Bioactivity Insights from Analogues
- Spirocyclic compounds with dioxo and amino groups (e.g., ) are often explored as kinase inhibitors or protease modulators due to their ability to mimic peptide motifs.
- The absence of fluorine in the target compound (vs. ) may reduce off-target interactions with fluorophilic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
